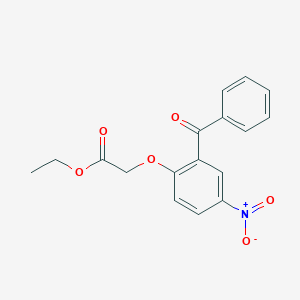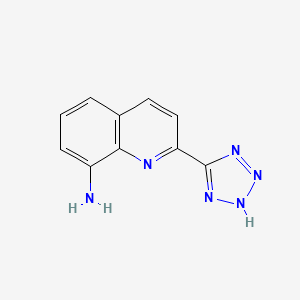
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate is an organic compound with a complex structure that includes multiple double bonds and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,6-dipentylocta-2,4,6-trienedioate typically involves the esterification of 3,6-dipentylocta-2,4,6-trienedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
化学反应分析
Types of Reactions
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated esters.
科学研究应用
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Dimethyl 3,6-dipentylocta-2,4,6-trienedioate exerts its effects involves interactions with various molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis.
Dimethyl maleate: Used in organic synthesis and polymer production.
Dimethyl succinate: A common intermediate in the synthesis of various chemicals.
属性
| 110987-91-2 | |
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
dimethyl 3,6-dipentylocta-2,4,6-trienedioate |
InChI |
InChI=1S/C20H32O4/c1-5-7-9-11-17(15-19(21)23-3)13-14-18(12-10-8-6-2)16-20(22)24-4/h13-16H,5-12H2,1-4H3 |
InChI 键 |
OAZVUASDKHFDRR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=CC(=O)OC)C=CC(=CC(=O)OC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)




